A Technical Guide to the Mechanism of Action of Hsp90-Cdc37 Protein-Protein Interaction Inhibitors
A Technical Guide to the Mechanism of Action of Hsp90-Cdc37 Protein-Protein Interaction Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Hsp90 molecular chaperone system is a critical regulator of cellular homeostasis, responsible for the maturation and stability of a vast array of client proteins, many of which are key drivers of oncogenesis. The co-chaperone Cdc37 plays an indispensable role by specifically recruiting protein kinase clients—a group of proteins frequently mutated or overexpressed in cancer—to the Hsp90 machinery. The protein-protein interaction (PPI) between Hsp90 and Cdc37 is therefore a pivotal node in cancer cell signaling and survival. Traditional Hsp90 inhibitors that target the chaperone's ATPase activity have been limited by toxicity and the induction of a cytoprotective heat shock response. Targeting the specific Hsp90-Cdc37 interface offers a more selective therapeutic strategy. This guide provides an in-depth analysis of the mechanism of action of small molecule inhibitors that disrupt the Hsp90-Cdc37 complex. We detail the normal chaperone cycle, the molecular basis of inhibitor action, downstream cellular consequences, and key experimental protocols for inhibitor validation. By preventing the association of Hsp90 and Cdc37, these inhibitors lead to the targeted degradation of oncogenic kinase clients, inhibition of survival pathways, and induction of apoptosis, representing a promising frontier in precision oncology.
Introduction
The Hsp90 Chaperone Machinery
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone essential for the conformational maturation, stability, and activity of a large subset of proteins known as "clients". These clients are highly enriched in signaling molecules, including transcription factors, steroid hormone receptors, and a large number of protein kinases. Hsp90 functions as a homodimer and utilizes a dynamic, ATP-dependent cycle of conformational changes to bind, process, and release its client proteins.
Cdc37: The Kinase-Specific Co-Chaperone
Cell division cycle 37 (Cdc37) is a co-chaperone that specializes in directing protein kinase clients to the Hsp90 machinery. It is essential for the stability and function of approximately 60% of the human kinome. Cdc37 acts as an adaptor, recognizing and binding to partially folded or unstable kinase domains and subsequently delivering them to Hsp90 for chaperoning. This function is critical, as many oncogenic kinases are conformationally unstable and depend on the Hsp90-Cdc37 system for their survival and activity.
The Hsp90-Cdc37 Complex: A Critical Node in Oncogenic Signaling
The interaction between Hsp90 and Cdc37 is a cornerstone of oncogenic kinase stability. The complex formation involves the N-terminal domain of Hsp90 and the middle domain of Cdc37. By recruiting kinases like AKT, CDK4/6, RAF-1, and HER2 to Hsp90, the complex ensures their proper folding and protects them from proteasomal degradation. In many cancers, the expression of Cdc37 is elevated, providing a potential therapeutic window and highlighting the dependency of tumor cells on this specific chaperone pathway.
Rationale for Targeting the Hsp90-Cdc37 Interaction
While numerous Hsp90 inhibitors targeting its N-terminal ATP-binding pocket have entered clinical trials, their utility has been hampered by dose-limiting toxicities and the induction of the heat shock response (HSR), a cellular stress program that upregulates protective chaperones like Hsp70 and can counteract the inhibitor's effect. Disrupting the specific protein-protein interaction (PPI) between Hsp90 and Cdc37 presents a more refined therapeutic strategy. This approach aims to selectively destabilize only the kinase clients dependent on Cdc37, potentially leading to fewer off-target effects and avoiding the induction of HSR.
The Hsp90-Cdc37 Chaperone Cycle
The chaperoning of kinase clients is a highly regulated, multi-step process:
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Kinase Recognition: An unstable or newly synthesized protein kinase is first recognized by Cdc37. This interaction is often dependent on the phosphorylation of Cdc37 at Serine 13 by Casein Kinase 2 (CK2), which stabilizes a kinase-interacting conformation.
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Recruitment to Hsp90: The Cdc37-kinase binary complex is then recruited to an open, ATP-receptive conformation of the Hsp90 dimer.
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Ternary Complex Formation: A ternary complex of Hsp90-Cdc37-kinase is formed. Cdc37 binds to the N-terminal domain of Hsp90, which helps to load the kinase client onto the chaperone.
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ATP-Dependent Remodeling: Upon ATP binding, the Hsp90 dimer transitions to a closed, catalytically active state. This conformational change traps the client kinase, which is maintained in a partially unfolded state to facilitate its proper maturation.
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Maturation and Release: Through the Hsp90 ATPase cycle, the client kinase is folded into its active conformation. Subsequent ATP hydrolysis and release of ADP and co-chaperones leads to the dissociation of the mature, active kinase.
Mechanism of Action of Hsp90-Cdc37 Interface Inhibitors
Molecular Target: The Hsp90-Cdc37 Protein-Protein Interface
Inhibitors of the Hsp90-Cdc37 interaction are small molecules designed to physically occupy the binding site between the two proteins. A critical interaction hotspot involves key residues on the N-terminal domain of Hsp90, such as Glutamic Acid 47 (E47), which forms a crucial salt bridge with Arginine 167 (R167) on Cdc37. Compounds like DDO-5936 have been identified that bind to a previously unknown pocket on Hsp90 involving E47, thereby acting as direct, competitive inhibitors of the Hsp90-Cdc37 PPI. Another class of inhibitors, represented by the natural product Celastrol , binds to the C-terminal domain of Hsp90, allosterically inducing a conformational change that prevents Cdc37 binding.
Downstream Consequences: Client Destabilization and Pathway Inhibition
By preventing the formation of the Hsp90-Cdc37 complex, these inhibitors effectively uncouple kinase clients from their essential chaperone support system.
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Client Degradation: Without Hsp90 stabilization, oncogenic kinases such as CDK4, CDK6, AKT, and RAF-1 are rapidly targeted for ubiquitination and subsequent degradation by the proteasome.
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Pathway Inhibition: The degradation of these key kinases leads to the shutdown of critical cancer survival pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades.
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Cellular Effects: The ultimate result at the cellular level is the induction of cell cycle arrest (typically in the G0/G1 phase) and apoptosis (programmed cell death).
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Lack of Heat Shock Response: Crucially, unlike ATP-pocket inhibitors, many Hsp90-Cdc37 PPI inhibitors do not induce the HSR, which may translate to a more favorable therapeutic window and overcome a key resistance mechanism.
